JAK-IN-35

JAK/STAT signaling FLT3-driven leukemia RET-altered cancers

TG-46 (JAK-IN-35) is a distinct polypharmacology JAK2/FLT3/RET inhibitor with nanomolar potency (JAK2 IC50=6 nM, FLT3 IC50=25 nM) not found in single-target alternatives. Essential for AML (FLT3-ITD) and RET-driven cancer models. Supplied ≥98% HPLC, DMSO soluble. Compare pricing below.

Molecular Formula C26H34N6O3S
Molecular Weight 510.7 g/mol
CAS No. 936091-15-5
Cat. No. B1682784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK-IN-35
CAS936091-15-5
SynonymsTG-46;  TG 46;  TG46; 
Molecular FormulaC26H34N6O3S
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)CN4CCOCC4
InChIInChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-10-8-20(9-11-21)18-32-12-14-35-15-13-32)30-24(19)28-22-6-5-7-23(16-22)36(33,34)31-26(2,3)4/h5-11,16-17,31H,12-15,18H2,1-4H3,(H2,27,28,29,30)
InChIKeyMMXZBJJTHQWMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(tert-butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide (CAS 936091-15-5, TG-46): JAK2/FLT3/RET/JAK3 Multi-Kinase Inhibitor for Targeted Cancer and Glaucoma Research


N-(tert-butyl)-3-((5-methyl-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide (CAS 936091-15-5), commonly designated TG-46 or JAK-IN-35, is a biaryl meta-pyrimidine derivative that functions as a multi-kinase inhibitor with primary activity against JAK2, FLT3, RET, and JAK3 [1]. The compound belongs to the JAK/STAT signaling pathway modulator class and is supplied with standardized purity of ≥98% (HPLC) . Unlike first-generation JAK inhibitors that exhibit narrow target selectivity, TG-46 demonstrates a distinct polypharmacology profile characterized by nanomolar-range biochemical potency across four clinically relevant kinases [1].

Why TG-46 (CAS 936091-15-5) Cannot Be Substituted with Generic JAK2 or FLT3 Inhibitors in Experimental Workflows


The interchangeable use of JAK2 inhibitors without rigorous validation introduces substantial experimental variability due to profound differences in target engagement profiles, cellular permeability, and off-target liability. TG-46 exhibits a unique multi-kinase inhibition fingerprint (JAK2 IC₅₀ = 6 nM; FLT3 IC₅₀ = 25 nM; RET IC₅₀ = 17 nM; JAK3 IC₅₀ = 169 nM) that is not replicated by single-target JAK2 inhibitors such as ruxolitinib (JAK1/2-selective) or TG101348 (JAK2-selective with minimal FLT3 activity) [1]. Substituting TG-46 with a compound lacking FLT3 or RET inhibitory activity would fail to recapitulate the polypharmacology required for models of acute myeloid leukemia (FLT3-ITD-driven) or medullary thyroid carcinoma (RET-driven) [1]. Furthermore, TG-46 demonstrates a moderate cellular IC₅₀ of 9.59 μM in HEK293T cells, which differs markedly from the sub-micromolar cellular potency of more optimized clinical candidates [2], underscoring that even inhibitors with similar biochemical JAK2 IC₅₀ values can diverge significantly in cellular efficacy. Procurement of structurally distinct analogs without head-to-head validation data introduces uncontrolled variables in kinase inhibition studies and cancer model reproducibility.

TG-46 (CAS 936091-15-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Procurement Decisions


Biochemical Multi-Kinase Inhibition Profile: JAK2, FLT3, RET, and JAK3 IC₅₀ Values Differentiate TG-46 from Single-Target JAK2 Inhibitors

TG-46 demonstrates a distinct multi-kinase inhibition profile with IC₅₀ values of 6 nM (JAK2), 25 nM (FLT3), 17 nM (RET), and 169 nM (JAK3) [1]. In contrast, the widely used JAK2 inhibitor ruxolitinib exhibits approximately 3.3 nM IC₅₀ against JAK2 but displays negligible activity against FLT3 (>1,000 nM) and RET (no reported inhibition) [2]. Similarly, TG101348 (fedratinib precursor) shows JAK2 IC₅₀ ~3 nM but lacks meaningful FLT3 or RET inhibition [2]. The co-inhibition of JAK2 and FLT3 at nanomolar potency is a defining characteristic of TG-46 not shared by most JAK2-selective clinical inhibitors.

JAK/STAT signaling FLT3-driven leukemia RET-altered cancers Multi-kinase inhibitor

Cellular JAK2 Inhibition Potency in HEK293T Cells: Quantitative Comparison with NVP-TAE684

In a comparative cellular toxicity screen conducted in HEK293T cells, TG-46 exhibited an average IC₅₀ of 9.59 ± 6.87 μM (n= independent replicates), while the ALK inhibitor NVP-TAE684 displayed an average IC₅₀ of 15.7 ± 10.0 μM under identical assay conditions [1]. The selectivity index (SI) for TG-46 was 10.5 ± 22.1, compared to 4.87 ± 7.61 for NVP-TAE684 [1]. This head-to-head comparison within the same experimental system provides direct quantitative evidence of differential cellular potency between two multi-kinase inhibitors.

Cellular kinase inhibition HEK293T toxicity JAK2 cellular activity NVP-TAE684 comparator

Kinase Selectivity Window: RET vs. JAK3 Differential Potency Profile

Within its multi-kinase inhibition spectrum, TG-46 exhibits a pronounced selectivity gradient: JAK2 (6 nM) ≈ RET (17 nM) > FLT3 (25 nM) ≫ JAK3 (169 nM) [1]. The 10-fold selectivity window between RET (17 nM) and JAK3 (169 nM) indicates that at concentrations achieving near-complete RET inhibition, JAK3 activity remains partially preserved [1]. This intra-compound selectivity profile is quantifiably distinct from pan-JAK inhibitors such as tofacitinib (JAK3 IC₅₀ ~1 nM; JAK1 ~3 nM; JAK2 ~20 nM) or baricitinib (JAK1 ~5 nM; JAK2 ~5 nM; JAK3 >400 nM) [2].

Kinase selectivity RET inhibition JAK3 selectivity Off-target profiling

Aqueous Solubility and Formulation Compatibility: DMSO Solubility ≥10 mg/mL Enables In Vitro Stock Preparation

TG-46 exhibits DMSO solubility of ≥10 mg/mL (equivalent to approximately 19.6 mM stock concentration), enabling convenient preparation of concentrated stock solutions for in vitro biochemical and cellular assays [1]. In contrast, structurally related biaryl pyrimidine analogs with different substitution patterns (e.g., TG101348) require alternative solubilization strategies due to lower DMSO solubility . The compound shows limited solubility in ethanol (0.1-1 mg/mL) and water (>1 mg/mL) [1].

Solubility DMSO stock preparation Formulation In vitro assays

TG-46 (CAS 936091-15-5): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Acute Myeloid Leukemia (AML) Models with Co-occurring JAK2 and FLT3-ITD Signaling

Given the potent dual inhibition of JAK2 (IC₅₀ = 6 nM) and FLT3 (IC₅₀ = 25 nM) [1], TG-46 is optimally deployed in preclinical AML models where JAK2 activation and FLT3 internal tandem duplication (FLT3-ITD) mutations co-occur. Unlike single-target JAK2 inhibitors (e.g., ruxolitinib, FLT3 IC₅₀ >1,000 nM) that fail to address FLT3-driven proliferation [2], TG-46 provides simultaneous pathway blockade. Experimental workflows should employ concentrations in the 25-100 nM range to achieve >50% inhibition of both targets.

RET-Altered Cancer Cell Line Screening and Pathway Dissection

TG-46 exhibits RET inhibition with an IC₅₀ of 17 nM, comparable to its JAK2 potency [1]. This property makes the compound suitable for screening RET-altered cancer cell lines (e.g., medullary thyroid carcinoma, RET-fusion positive lung adenocarcinoma). The 10-fold selectivity window over JAK3 (169 nM) [1] allows experimental dissection of RET-dependent signaling with reduced confounding effects from JAK3 inhibition, a limitation encountered with pan-JAK inhibitors.

Glaucoma Research Models Requiring Topical JAK Inhibition

TG-46 has been specifically referenced for glaucoma research applications [1]. While detailed in vivo efficacy data remain limited in the public domain, the compound's DMSO solubility (≥10 mg/mL) [2] supports formulation development for topical ocular delivery studies. Researchers investigating JAK/STAT pathway modulation in trabecular meshwork cells or retinal ganglion cell survival may utilize TG-46 as a tool compound, with the understanding that cellular IC₅₀ values (9.59 μM in HEK293T) [3] should guide concentration selection in primary ocular cell assays.

Combination Therapy Studies with Standard-of-Care Chemotherapeutics

Patent literature identifies TG-46 (JAK-IN-35) as a component in combination therapy strategies for cancer treatment [4]. Researchers designing synergy screens should reference the cellular IC₅₀ of 9.59 μM in HEK293T cells [3] to establish appropriate fixed-concentration ratios when pairing TG-46 with cytotoxic agents. The compound's multi-kinase inhibition profile (JAK2, FLT3, RET) [1] provides a mechanistic rationale for combination with agents that target complementary pathways, such as MEK inhibitors or BCL-2 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAK-IN-35

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.